![molecular formula C7H11IN2OS B2843904 8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide CAS No. 1033847-15-2](/img/structure/B2843904.png)
8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide
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Overview
Description
Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown significant potential in medicinal chemistry . They are derivatives of thiazolo pyrimidine, especially 2-substituted ones, and are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The chemical properties of thiazolo[3,2-a]pyrimidines are largely determined by their structure. The presence of an active methylene group (C2H2) in 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives makes them highly reactive towards various electrophilic reagents .Scientific Research Applications
Oxidation and Synthesis Techniques
One study explored the oxidation of 5,6-disubstituted 7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-ones using DMSO and Lawesson’s reagent. This process led to the formation of 2,2′-dimers with a central double bond, highlighting the role of DMSO as an oxidizing agent. The research confirmed the E-configuration of the central C=C bond for the diastereomers of compound 8m through NMR spectroscopy and single-crystal X-ray data, providing valuable insights into the structural aspects of these compounds (Lashmanova et al., 2018).
Reactions and Derivative Formation
Another significant area of research focuses on the reactions and derivative formations of related thiazolo[3,2-a]pyrimidine compounds. For instance, the alkylation of 1-methyltetrahydropyrimidine-2(1H)-thione with chloro-and bromoacetic acids and their esters resulted in the formation of 8-methyl-3-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium chloride or bromide. This study sheds light on the chemical behavior of these compounds under different conditions, including their stability and reactivity towards hydrolysis (Kushakova et al., 2006).
Biological Evaluations
Research into the biological evaluation of pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives has shown promising antimicrobial activity for several compounds. This highlights the potential therapeutic applications of these molecules and underscores the importance of continued investigation into their biological properties (Sayed et al., 2006).
Mechanism of Action
Future Directions
The future directions in the research of thiazolo[3,2-a]pyrimidines could involve the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that there is potential for further exploration and development in this area.
properties
IUPAC Name |
8-methyl-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium-3-one;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2OS.HI/c1-8-3-2-4-9-6(10)5-11-7(8)9;/h2-5H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOISCKCUTHPENZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2N(CCC1)C(=O)CS2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide |
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